molecular formula C19H30N6O2 B1269709 N-Mesityl-3-oxobutanamide CAS No. 19359-16-1

N-Mesityl-3-oxobutanamide

Cat. No.: B1269709
CAS No.: 19359-16-1
M. Wt: 374.5 g/mol
InChI Key: RECVXEOVZPVSRP-UHFFFAOYSA-N
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Description

N-Mesityl-3-oxobutanamide is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a mesityl group attached to the nitrogen atom of an oxobutanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Mesityl-3-oxobutanamide can be synthesized through a series of organic reactions. One common method involves the reaction of mesitylamine with ethyl acetoacetate under acidic conditions to form the desired product. The reaction typically proceeds as follows:

  • Mesitylamine is reacted with ethyl acetoacetate in the presence of an acid catalyst.
  • The reaction mixture is heated to promote the formation of the amide bond.
  • The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Mesityl-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of mesityl-substituted oxo derivatives.

    Reduction: Formation of mesityl-substituted hydroxyl derivatives.

    Substitution: Formation of various substituted mesityl derivatives depending on the electrophile used.

Scientific Research Applications

N-Mesityl-3-oxobutanamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Mesityl-3-oxobutanamide involves its interaction with specific molecular targets. The mesityl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The oxo group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s behavior in biological and chemical systems.

Comparison with Similar Compounds

N-Mesityl-3-oxobutanamide can be compared with other similar compounds, such as:

    N-Mesityl-3-oxopropanamide: Similar structure but with a shorter carbon chain.

    N-Mesityl-3-oxopentanamide: Similar structure but with a longer carbon chain.

    N-Mesityl-3-oxohexanamide: Similar structure but with an even longer carbon chain.

Uniqueness: this compound is unique due to its specific carbon chain length, which influences its physical and chemical properties. The presence of the mesityl group also imparts distinct reactivity and stability compared to other similar compounds.

Properties

CAS No.

19359-16-1

Molecular Formula

C19H30N6O2

Molecular Weight

374.5 g/mol

IUPAC Name

ethyl N-[8-[5-(diethylamino)pentan-2-ylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate

InChI

InChI=1S/C19H30N6O2/c1-5-25(6-2)12-8-9-14(4)22-15-13-16(24-19(26)27-7-3)23-18-17(15)20-10-11-21-18/h10-11,13-14H,5-9,12H2,1-4H3,(H2,21,22,23,24,26)

InChI Key

RECVXEOVZPVSRP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC(=O)C)C

Canonical SMILES

CCN(CC)CCCC(C)NC1=CC(=NC2=NC=CN=C12)NC(=O)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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